molecular formula C14H12O3 B11931423 (+)-Angenomalin

(+)-Angenomalin

Cat. No.: B11931423
M. Wt: 228.24 g/mol
InChI Key: WLRXMMDATRQQNQ-LBPRGKRZSA-N
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Preparation Methods

Angenomalin can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the extraction of the compound from natural sources, such as the roots of Angelica dahurica . The extraction process typically includes solvent extraction followed by purification steps to isolate the pure compound.

Chemical Reactions Analysis

Angenomalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of angenomalin can lead to the formation of hydroxylated derivatives .

Mechanism of Action

The mechanism of action of angenomalin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, angenomalin has been shown to inhibit monoamine oxidase, which plays a role in its anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Angenomalin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities with angenomalin but differ in their specific biological activities and applications.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3/t12-/m0/s1

InChI Key

WLRXMMDATRQQNQ-LBPRGKRZSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Origin of Product

United States

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